molecular formula C13H18N2O2 B8539509 Methyl 4-(piperidin-4-ylamino)benzoate

Methyl 4-(piperidin-4-ylamino)benzoate

Cat. No.: B8539509
M. Wt: 234.29 g/mol
InChI Key: AWCPZODCXJJAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(piperidin-4-ylamino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a piperidin-4-ylamino group. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes such as histone deacetylases (HDACs) and tyrosine kinases .

Key structural attributes include:

  • Benzoate ester: Enhances membrane permeability.
  • Piperidine ring: Introduces basicity and hydrogen-bonding capability.
  • Amino linker: Facilitates conjugation with other pharmacophores.

Its dihydrochloride salt form (CAS: 1233952-93-6) is documented in safety data sheets for R&D use, highlighting its solubility and stability in acidic conditions .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 4-(piperidin-4-ylamino)benzoate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-5,12,14-15H,6-9H2,1H3

InChI Key

AWCPZODCXJJAFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with piperidine under specific conditions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid, followed by the reaction with piperidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-ylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-ylamino)benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Methyl 4-(piperidin-4-ylamino)benzoate and Analogs
Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Activities Reference
This compound Benzoate ester + piperidine-amino linker ~250.3* HDAC/kinase inhibitor intermediate
Methyl 4-(piperazin-1-yl)benzoate Benzoate ester + piperazine linker (no amino group) ~220.3 Precursor for HDAC inhibitors (e.g., c1-c19)
Compound C1 () Benzoate + piperazine-quinoline-carbonyl chain ~473.5 Not specified (structural characterization)
Methyl 4-([(4-phenylpiperazin-1-yl)acetyl]amino)benzoate Benzoate + acetylated piperazine-phenyl linker ~383.4 Not specified (patented derivative)
Compound 25 () Benzoate + methylene-linked pyrimidinyl-phenylamino group ~484.5 Tyrosine kinase inhibitor
Methyl 4-[(1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamoyl]benzoate Benzoate + pyridinylmethyl-piperidine carbamate ~355.4 Calculated logD: -0.76 (pH 7.4)

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Variations: Piperidine vs. piperazine rings influence basicity and steric bulk. Piperidine derivatives (e.g., this compound) exhibit stronger basicity due to the secondary amine, whereas piperazine analogs (e.g., Methyl 4-(piperazin-1-yl)benzoate) offer two nitrogen atoms for functionalization . Quinoline (C1-C7 in ) or pyridinyl (Compound 25 in ) extensions enhance π-π stacking interactions, critical for kinase inhibition .

Linker Modifications: Amino vs. acetylated linkers alter solubility and metabolic stability. The amino group in this compound allows direct conjugation, while acetylated variants (e.g., ) may reduce reactivity .

Physicochemical Properties :

  • LogD values (e.g., -0.76 for the pyridinylmethyl derivative in ) suggest moderate hydrophilicity, influenced by substituents .
  • Halogenated derivatives (e.g., C2-C4 in ) exhibit increased lipophilicity, impacting bioavailability .

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